molecular formula C10H11BrO B8707854 (S)-2-(4-Bromophenyl)tetrahydrofuran

(S)-2-(4-Bromophenyl)tetrahydrofuran

Cat. No.: B8707854
M. Wt: 227.10 g/mol
InChI Key: OUJWSBTVHIGHIS-JTQLQIEISA-N
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Description

(S)-2-(4-Bromophenyl)tetrahydrofuran is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(2S)-2-(4-bromophenyl)oxolane

InChI

InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2/t10-/m0/s1

InChI Key

OUJWSBTVHIGHIS-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](OC1)C2=CC=C(C=C2)Br

Canonical SMILES

C1CC(OC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-bromophenyl)-4-chlorobutan-1-ol (1.0 g, 3.8 mmol) in tetrahydrofuran (20 mL) was added sodium hydroxide (110 mg, 4.56 mmol) at 0° C. After being stirred for 2 hours, the reaction mixture was quenched with water, brought to pH=6 with 1M HCl aqueous, and extracted with ethyl acetate. The organic was washed with brine, dried over sodium sulfate, filtered and concentrated to give the target compound (910 mg, 100%) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 2-(4-bromophenyl)-3,6-dihydro-2H-pyran (140 mg, 0.586 mmol) in toluene/ethanol (10 mL, v/v=1/1) was charged into a hydrogenation Parr bottle followed by tris(triphenylphosphine)rhodium(I) chloride (55 mg, 0.0586 mmol). The mixture was set up for 45 psi of hydrogen at 80° C. overnight. The mixture was filtered through celite and the filtrate was concentrated. The residue was purified by silica gel chromatography to give the title compound (50 mg, 35%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 7.46 (d, 2H) 7.23 (d, 2H) 4.29 (d, 1H) 4.13 (m, 1H) 3.60 (t, 1H) 1.95 (m, 1H) 1.81 (d, 1H) 1.60 (m, 3H) 1.27 (m, 1H).
Quantity
140 mg
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
catalyst
Reaction Step Three
Yield
35%

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